4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride
CAS No.: 60162-94-9
Cat. No.: VC8282328
Molecular Formula: C20H24ClNO
Molecular Weight: 329.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60162-94-9 |
|---|---|
| Molecular Formula | C20H24ClNO |
| Molecular Weight | 329.9 g/mol |
| IUPAC Name | 7,7-diphenyl-4-prop-2-enyl-1,4-oxazepane;hydrochloride |
| Standard InChI | InChI=1S/C20H23NO.ClH/c1-2-14-21-15-13-20(22-17-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h2-12H,1,13-17H2;1H |
| Standard InChI Key | KEWCIRWCHAPOSV-UHFFFAOYSA-N |
| SMILES | C=CCN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
| Canonical SMILES | C=CCN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1,4-oxazepane core—a saturated seven-membered ring with oxygen at position 1 and nitrogen at position 4. The nitrogen atom is substituted with an allyl group (-CH2-CH=CH2), while positions 7 and 7’ of the ring are occupied by phenyl groups. The hydrochloride salt forms via protonation of the nitrogen, introducing a chloride counterion .
Table 1: Structural and Physical Properties
The trans configuration of the allyl and phenyl groups influences steric and electronic interactions, affecting reactivity and binding potential.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride involves multi-step organic reactions, typically starting with the formation of the oxazepane ring. Common methods include:
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Cyclization Reactions: Condensation of appropriately substituted precursors, such as amino alcohols, under acidic or basic conditions to form the heterocyclic ring.
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Allylation: Introduction of the allyl group via nucleophilic substitution or alkylation at the nitrogen center.
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Salt Formation: Treatment with hydrochloric acid to obtain the hydrochloride salt, improving crystallinity and stability .
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Ring Formation | Ethanol, H2SO4, reflux | Cyclization to oxazepane core |
| Allylation | Allyl bromide, K2CO3, DMF | Introduction of allyl group |
| Salt Precipitation | HCl gas in diethyl ether | Hydrochloride formation |
Industrial-scale production employs continuous flow reactors to optimize yield and purity, with manufacturers like Aromsyn offering custom synthesis from gram to kilogram quantities .
Chemical Reactivity and Functional Transformations
Reaction Profile
The compound’s reactivity is governed by its dual functional groups:
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Allyl Group: Participates in electrophilic additions (e.g., bromination) and cross-coupling reactions (e.g., Heck reaction).
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Phenyl Rings: Undergo electrophilic aromatic substitution (e.g., nitration, sulfonation) under controlled conditions.
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Amine Center: Acts as a weak base, facilitating salt formation or coordination with metal catalysts .
Stability Considerations
The hydrochloride salt exhibits improved stability compared to the free base, reducing hygroscopicity and oxidative degradation. Storage recommendations include airtight containers under inert gas (N2 or Ar) at -20°C for long-term preservation .
| Supplier | Location | Purity | Scale |
|---|---|---|---|
| Aromsyn | China | ≥95% | Gram to kilogram |
| Unispec Chemicals | China | ≥97% | Bulk quantities |
| Jinan An-dm Chemical | China | Custom | R&D and industrial |
Pricing varies by scale, with research-grade quantities (1–10 g) averaging $50–100 per gram .
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